2,7-Dibromo-9-phenyl-9H-fluoren-9-ol
Overview
Description
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C19H12Br2O . It is a member of the fluorene group of compounds . The compound has been used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other organic semiconducting polymers .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol involves the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is planar, with all atoms, except for those of the methyl groups, being exactly coplanar . There are weak π-π interactions with a centroid-centroid distance of 3.8409 Å between symmetry-related molecules, which stack along the c axis .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol are not detailed in the search results, it is known to be used as a precursor in the synthesis of organic semiconducting polymers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.1 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 526.4±50.0 °C at 760 mmHg, and a flash point of 272.1±30.1 °C . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a polar surface area of 20 Ų and a molar volume of 240.3±3.0 cm³ .Scientific Research Applications
1. Dielectric Materials for Electronics
- Summary of Application : 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is used in the synthesis of new derivatives of 2-7-dibromofluorene and benzocyclobutene, which are perspective dielectric materials for electronics .
- Methods of Application : The compound was synthesized by reaction of 2,7-dibromo-fluoren -9-one with 3-benzocyclobutene magnesium bromide . The possibility of reduction and substitution of the hydroxyl group at position 9 of the obtained compound with aromatic substituents under conditions of acid catalysis is demonstrated .
- Results or Outcomes : Target compounds were obtained in yields from 75 to 90% . These materials act as dielectric materials with high thermal stability and excellent dielectric properties .
2. Organic Semiconducting Polymers
- Summary of Application : This material is a precursor to a number of organic semiconducting polymers for OPV as well as a variety of hole transport for OLED devices .
3. Synthesis of Trisphosphine Alkoxide Complexes
- Summary of Application : 9-Phenyl-9-fluorenol, which is structurally similar to 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol, may be used as a reagent in the synthesis of trisphosphine alkoxide complexes .
4. Synthesis of Blue Emitters
- Summary of Application : This compound is used in the synthesis of blue emitters carrying orthogonal triphenylamine and pyridine moiety as donor-acceptor unit at C-9 position .
- Methods of Application : The geminal donor-acceptor is connected to the fluorene core by σ-conjugation . Optical/solvatochromic studies, investigated by UV-VIS absorption and fluorescence spectroscopy, show blue emission with good quantum yield (40–70%) in solution and in thin film state for the synthesized compounds .
- Results or Outcomes : The high thermal stability confirmed by the compound’s TGA method (320–398 °C) makes them very useful in the optoelectronic market .
5. Synthesis of Conjugated Molecules
- Summary of Application : This compound is used in the synthesis of six new 2,6-disubstituted fluorene-based conjugated molecules carrying orthogonal triphenylamine and pyridine moiety as donor-acceptor units at the C-9 position .
- Methods of Application : The geminal donor-acceptor is connected to the fluorene core by σ-conjugation . Optical/solvatochromic studies, investigated by UV-VIS absorption and fluorescence spectroscopy, show blue emission with good quantum yield (40–70%) in solution and in thin film state for the synthesized compounds .
- Results or Outcomes : The high thermal stability confirmed by the compound’s TGA method (320–398 °C) makes them very useful in the optoelectronic market .
Future Directions
properties
IUPAC Name |
2,7-dibromo-9-phenylfluoren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUBRZNTWOSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622566 | |
Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
CAS RN |
132717-37-4 | |
Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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